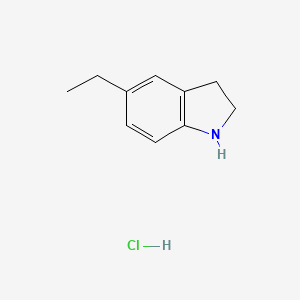

5-Ethylindoline hydrochloride

Description

BenchChem offers high-quality 5-Ethylindoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethylindoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h3-4,7,11H,2,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUWMCISDOAQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethylindoline Hydrochloride: Mechanistic Profiling of a Privileged Pharmacophore in Biological Systems

Executive Summary

5-Ethylindoline hydrochloride (CAS 1172282-89-1) is a highly versatile biochemical intermediate. While not deployed as a standalone therapeutic, its bicyclic indoline core—combined with a highly specific 5-ethyl substitution—acts as a "privileged pharmacophore" in advanced drug design. The precise steric bulk and lipophilicity of the 5-ethyl group allow derivatives to anchor into narrow hydrophobic pockets of complex transmembrane proteins. This whitepaper dissects the causality behind its mechanism of action across three distinct biological systems: the Human Dopamine Transporter (hDAT), the Insect Odorant Receptor Co-receptor (Orco), and ATP-Binding Cassette (ABC) Transporters.

Mechanism I: Allosteric Modulation of the Human Dopamine Transporter (hDAT)

The dopamine transporter (DAT) maintains neurotransmitter homeostasis by clearing dopamine from the synaptic cleft. Traditional modulators (e.g., cocaine) bind competitively at the central orthosteric S1 site. However, 5-ethylindoline derivatives, such as KM822, utilize a completely distinct1[1].

Causality of Action

Derivatives synthesized from 5-ethylindoline bind to the S2 allosteric site—a solvent-accessible vestibular region located above the S1 pocket[1]. The 5-ethylindoline core engages in critical stacking interactions and hydrogen bonding with residues W84, D385, and D476[1]. This binding physically restricts the transporter's "alternating access" mechanism, stabilizing the outward-facing conformation and preventing the transition to the inward-open state required for dopamine translocation[2].

Kinetic Validation

Because the compound binds allosterically, it does not compete with dopamine. This is mathematically validated by a decrease in the maximum transport rate ( Vmax ) while the Michaelis constant ( Km ) remains unchanged[2].

Table 1: Kinetic Parameters of hDAT Inhibition by 5-Ethylindoline Derivative (KM822)

| Condition | Vmax (μmol/min/well) | Km Apparent Affinity (μM) | Mechanism Implication |

| Vehicle Control | 71.5 ± 6.12 | 6.2 ± 0.69 | Baseline Transport |

| 1 μM KM822 | 65.8 ± 8.71 | 7.0 ± 0.58 | Non-competitive Inhibition |

| 5 μM KM822 | 57.9 ± 4.15 | 10.54 ± 0.78 | Non-competitive Inhibition |

(Data adapted from in vitro radioligand assays[2])

Fig 1: Allosteric modulation of hDAT by 5-ethylindoline derivatives leading to decreased Vmax.

Protocol 1: Self-Validating Radioligand Transport Inhibition Assay

This protocol is designed as a self-validating system; measuring both Vmax and Km simultaneously differentiates allosteric inhibition from competitive orthosteric binding.

-

Cell Preparation: Stably transfect MDCK cells with hDAT. Validation Control: Maintain a parallel culture of mock-transfected MDCK cells to subtract non-specific background dopamine uptake.

-

Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with the 5-ethylindoline derivative (1 μM and 5 μM) for 30 minutes at 37°C to allow allosteric equilibrium.

-

Radioligand Addition: Introduce [3H]-Dopamine at varying concentrations (1 μM to 30 μM) for exactly 10 minutes.

-

Termination & Lysis: Terminate transport rapidly by washing three times with ice-cold KRH buffer. Lyse cells using 1% SDS.

-

Quantification: Measure radioactivity via liquid scintillation counting. Plot data using Michaelis-Menten kinetics to confirm a Vmax reduction without a significant Km shift.

Mechanism II: Gating the Insect Odorant Receptor Co-receptor (Orco)

Insect odorant receptors are heteromeric ligand-gated cation channels consisting of a tuning receptor and the obligate co-receptor, Orco[3]. 5-ethylindoline derivatives act as potent, direct agonists of the Orco channel, bypassing the need for natural environmental odorants[4].

Causality of Action

The Structure-Activity Relationship (SAR) for Orco agonism is exceptionally narrow. When the aniline ring of the benchmark agonist VUAA1 is replaced with a 5-ethylindoline moiety, channel activation is maintained or enhanced[3]. The 5-ethyl group perfectly occupies a hydrophobic micro-cavity within the Orco transmembrane domain. Shifting this ethyl group to any other position, or removing the unsaturation, completely abrogates 4[4].

Table 2: SAR Profile of 5-Ethylindoline Derivatives on DmOrco Activation

| Compound Substitution | EC50 (μM) | Max Agonism (% of VUAA1) | Activity Status |

| VUAA1 (Reference) | 35.0 | 100% | Baseline Agonist |

| Cyclopropyl, 5-ethylindoline | 15.0 | 113% | Potent Agonist |

| n-propyl, 5-ethylindoline | 17.6 | 99% | Potent Agonist |

| 4-pyridyl, Allyl, 5-ethylindoline | 17.9 | 76% | Moderate Agonist |

(Data adapted from[3])

Fig 2: High-throughput calcium imaging workflow for validating Orco receptor activation.

Protocol 2: High-Throughput Calcium Imaging Workflow

-

Cell Seeding: Plate HEK293 cells stably expressing Drosophila melanogaster Orco (DmOrco) in 384-well black, clear-bottom plates.

-

Dye Loading: Incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive fluorophore). Causality Check: Include 2.5 mM probenecid in the loading buffer. Probenecid inhibits organic anion transporters, preventing the premature extrusion of the dye and ensuring a stable baseline.

-

Baseline Acquisition: Read basal fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds using a kinetic fluorometric plate reader to establish resting intracellular calcium levels.

-

Agonist Dispensation: Inject 5-ethylindoline derivatives via an automated liquid handler.

-

Kinetic Measurement: Record peak fluorescence over 3 minutes. Normalize the peak relative fluorescence units (RFU) against the VUAA1 reference to calculate the % Max Agonism and EC50 .

Mechanism III: Modulation of ATP-Binding Cassette (ABC) Transporters

Beyond CNS and insect receptors, 5-ethylindoline is a critical precursor in the synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an 5[5].

Causality of Action

Mutations like ΔF508-CFTR result in defective channel gating and reduced membrane trafficking[5]. Modulators containing the 5-ethylindoline scaffold act as potentiators. They bind directly to the transmembrane domains of the CFTR anion channel, stabilizing the open state of the channel and increasing the probability of chloride ion efflux, thereby correcting the fluid transport defect at the 6[6].

Conclusion

5-Ethylindoline hydrochloride is far more than a simple chemical intermediate; it is a structurally privileged scaffold. Its unique spatial geometry—driven by the 5-ethyl substitution on a rigid bicyclic ring—allows it to act as a highly specific key for allosteric sites in human monoamine transporters, insect cation channels, and epithelial anion channels. By leveraging self-validating kinetic assays and high-throughput imaging, researchers can continue to exploit this pharmacophore for novel therapeutic and agricultural interventions.

References

-

Title: Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Narrow SAR in odorant sensing Orco receptor agonists Source: National Institutes of Health (NIH) / PMC URL: [Link]

- Title: US10239867B2 - Modulators of ATP-binding cassette transporters Source: Google Patents URL

- Title: CA2948104A1 - Modulators of atp-binding cassette transporters Source: Google Patents URL

Sources

- 1. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Narrow SAR in odorant sensing Orco receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Narrow SAR in odorant sensing Orco receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10239867B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]

- 6. CA2948104A1 - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]

Introduction: Navigating the Identity of 5-Ethylindoline Hydrochloride

An In-depth Technical Guide to 5-Ethylindole and Indoline: Potential Core Structures for "5-Ethylindoline hydrochloride"

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. The query for "5-Ethylindoline hydrochloride" does not correspond to a readily available compound with a specific CAS number in major chemical databases. This suggests that the name may be a slight misnomer or refer to a less common derivative. The name itself implies two potential parent structures: 5-Ethylindole (an aromatic indole ring with an ethyl group at the 5-position) or Indoline (a saturated version of the indole ring system) that is N-ethylated or has an ethyl group elsewhere, which would then be salified to its hydrochloride form.

This guide, therefore, provides a comprehensive technical overview of both 5-Ethylindole and Indoline, the two most probable core structures of interest. We will delve into their synthesis, characterization, applications, and safety protocols, providing the necessary depth for advanced research and development.

Part 1: 5-Ethylindole and its Potential Hydrochloride Salt

5-Ethylindole is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1] Its indole ring system is a privileged scaffold in medicinal chemistry.

Chemical Identity and Properties of 5-Ethylindole

| Property | Value | Source |

| CAS Number | 68742-28-9 | [1] |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.2 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Storage Conditions | 0-8 °C | [1] |

The hydrochloride salt of 5-Ethylindole would be formed by reacting the parent compound with hydrochloric acid. This would protonate the nitrogen of the indole ring, though this is less common for indoles unless under specific conditions, or more likely, a side-chain amine if one were present.

Synthesis and Reaction Mechanisms

The synthesis of 5-substituted indoles can be achieved through various methods, with the Fischer indole synthesis being a classic and widely used approach.[2] This method involves the acid-catalyzed cyclization of an arylhydrazone.

A general workflow for the synthesis of a 5-substituted indole, such as 5-ethylindole, is outlined below. The synthesis can be adapted from general procedures for 5-substituted indoles.[3]

Protocol: Synthesis of 5-Ethylindole via Fischer Indole Synthesis (Conceptual)

-

Formation of the Hydrazone : React 4-ethylphenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid followed by decarboxylation) in an appropriate solvent like ethanol. The reaction is typically stirred at room temperature.

-

Cyclization : The resulting hydrazone is then treated with an acid catalyst, such as polyphosphoric acid or zinc chloride, and heated. This induces a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[2]

-

Work-up and Purification : The reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield pure 5-ethylindole.

Spectroscopic Characterization

-

¹H NMR : Expected signals would include those for the aromatic protons on the indole and benzene rings, a singlet for the N-H proton (which may be broad), and signals for the ethyl group (a quartet and a triplet).

-

¹³C NMR : Signals corresponding to the eight unique carbons of the indole ring and the two carbons of the ethyl group would be observed.

-

IR Spectroscopy : Characteristic absorption bands would be present for the N-H stretch (around 3400 cm⁻¹), C-H stretches of the aromatic and alkyl groups, and C=C stretching of the aromatic rings.

-

Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z = 145.2.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of substituted indoles.[5][6]

Protocol: Purity Analysis of 5-Ethylindole by HPLC

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.[8]

-

Sample Preparation : Accurately weigh and dissolve the 5-ethylindole sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Injection and Detection : Inject a small volume (e.g., 10-20 µL) of the sample solution and monitor the elution profile with the UV detector at a suitable wavelength (e.g., 280 nm).[8]

-

Data Analysis : The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Applications in Research and Development

5-Ethylindole serves as a key building block in the synthesis of a variety of biologically active compounds.[1] It is particularly utilized in the development of pharmaceuticals targeting neurological disorders.[1] Additionally, it finds applications in the flavor and fragrance industry and in materials science for creating organic semiconductors.[1]

Safety and Handling

While a specific MSDS for 5-ethylindole was not retrieved, general safety precautions for indole derivatives should be followed. These compounds can be irritants and may be harmful if ingested or absorbed through the skin.[9][10]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling : Handle in a well-ventilated area or a chemical fume hood.[9]

-

Storage : Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[11][12]

Part 2: Indoline and its Hydrochloride Salt

Indoline, or 2,3-dihydro-1H-indole, is the saturated analogue of indole and is another important scaffold in medicinal chemistry.[13][14] Its derivatives are found in many natural products and pharmaceuticals.[15]

Chemical Identity and Properties of Indoline and its Hydrochloride Salt

| Property | Value (Indoline) | Source |

| CAS Number | 496-15-1 | [16][17] |

| Molecular Formula | C₈H₉N | [16][17] |

| Molecular Weight | 119.16 g/mol | [16][17] |

| Appearance | Clear, dark brown liquid | [18] |

| Boiling Point | 220-221 °C | [18] |

| Density | ~1.063 g/mL at 25°C | [18] |

| Solubility | Poorly soluble in water; soluble in ether, acetone, benzene, alcohol, and oils. | [18] |

| Indoline Hydrochloride CAS | 4170-68-7 | [19] |

Synthesis and Reaction Mechanisms

Indoline can be synthesized through the reduction of indole. A common laboratory method involves the use of zinc in phosphoric acid.[20] Other methods include palladium-catalyzed intramolecular amination of protected β-arylethylamines.[21]

Protocol: Synthesis of Indoline by Reduction of Indole

-

Reaction Setup : In a round-bottom flask, dissolve indole in 85% phosphoric acid.

-

Reduction : Add zinc dust portion-wise to the stirred solution. The reaction is exothermic and should be controlled.

-

Work-up : After the reaction is complete, the mixture is poured onto ice and made alkaline with a strong base (e.g., NaOH).

-

Extraction and Purification : The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated. The resulting crude indoline can be purified by distillation under reduced pressure.

Spectroscopic Characterization

The structure of indoline can be confirmed using various spectroscopic methods.[22][23]

-

¹H NMR : The spectrum will show signals for the four aromatic protons, and two triplets for the two pairs of methylene (-CH₂-) protons in the five-membered ring. A signal for the N-H proton will also be present.[22]

-

¹³C NMR : Eight distinct signals are expected, corresponding to the six aromatic carbons and the two aliphatic carbons.[23]

-

IR Spectroscopy : Key peaks include the N-H stretch, C-H stretches for both aromatic and aliphatic protons, and C=C stretching from the benzene ring.

-

Mass Spectrometry : The molecular ion peak will be at m/z = 119.16.

Analytical Protocols

The purity of indoline can be assessed using gas chromatography-mass spectrometry (GC-MS) or HPLC.[8][24]

Protocol: Purity Analysis of Indoline by GC-MS

-

Instrumentation : A gas chromatograph coupled with a mass spectrometer.

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Sample Preparation : Dilute the indoline sample in a volatile organic solvent like dichloromethane or methanol.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Oven Program : Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Range : m/z 40-450.

-

-

Data Analysis : Identify the indoline peak based on its retention time and mass spectrum. Purity is calculated from the peak area relative to the total ion chromatogram.

Applications in Research and Development

The indoline scaffold is a core component of many pharmaceuticals, including drugs for treating cancer, hypertension, and migraines.[13][15] Its derivatives are extensively studied for a wide range of biological activities.[14]

Safety and Handling

Indoline is a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[18][25]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and face protection.[25]

-

Handling : Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[25]

-

Storage : Store in a cool, well-ventilated place in a tightly closed container.[26]

-

First Aid : In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.[16][25]

Conclusion

While "5-Ethylindoline hydrochloride" is not a standard chemical name, the underlying structures of 5-Ethylindole and Indoline are of significant interest in chemical and pharmaceutical research. This guide provides the foundational technical information for these two key compounds, from their synthesis and characterization to their applications and safe handling. Researchers working with these scaffolds can use this information to inform their experimental design and advance their research goals.

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized Fischer indole synthesis, a common method for producing substituted indoles like 5-ethylindole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00655D [pubs.rsc.org]

- 3. ecommons.luc.edu [ecommons.luc.edu]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cetjournal.it [cetjournal.it]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. goldbio.com [goldbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencedaily.com [sciencedaily.com]

- 16. lobachemie.com [lobachemie.com]

- 17. scbt.com [scbt.com]

- 18. nbinno.com [nbinno.com]

- 19. a2bchem.com [a2bchem.com]

- 20. Indoline - Wikipedia [en.wikipedia.org]

- 21. organic-chemistry.org [organic-chemistry.org]

- 22. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]

- 23. spectrabase.com [spectrabase.com]

- 24. researchgate.net [researchgate.net]

- 25. chemicalbull.com [chemicalbull.com]

- 26. chemicalbook.com [chemicalbook.com]

Pharmacological Profiling of 5-Ethylindoline Hydrochloride: A Privileged Scaffold in Target-Directed Drug Discovery

Executive Summary: The Indoline Scaffold Paradigm

In advanced drug discovery, certain molecular backbones transcend single-target applications to become "privileged scaffolds." 5-Ethylindoline hydrochloride (Molecular Formula: C₁₀H₁₃N•HCl) is rarely administered as a terminal active pharmaceutical ingredient (API) in vivo. Instead, it serves as a highly versatile, structurally constrained biochemical precursor[1].

As a Senior Application Scientist, I approach the pharmacological profiling of 5-ethylindoline hydrochloride by mapping the chemical space it unlocks. The ethyl group at the 5-position provides a precise steric bulk that perfectly complements the hydrophobic pockets of various transmembrane receptors. Furthermore, utilizing the hydrochloride salt form prevents the spontaneous oxidation of the secondary amine, ensuring stoichiometric precision during complex derivatization. This whitepaper details the mechanistic causality, quantitative profiling, and self-validating experimental workflows of 5-ethylindoline derivatives across neuropharmacology, chemosensory regulation, and ion channel modulation.

Mechanistic Profiling Across Therapeutic Targets

A. Neuropharmacology: DAT Allosteric Modulation

The human dopamine transporter (hDAT) controls dopaminergic signaling by clearing extracellular dopamine. Traditional psychostimulants (e.g., cocaine) bind to the orthosteric site (S1), completely blocking reuptake. By oxidizing 5-ethylindoline hydrochloride into 5-ethylindoline-2,3-dione (an isatin derivative), researchers synthesized KM822 , a novel allosteric modulator[2].

Causality of Action: KM822 binds to an allosteric pocket defined by residues W84, D385, and D476. This binding induces a transmembrane conformational shift that non-competitively decreases the affinity of cocaine for hDAT, without completely abolishing physiological dopamine reuptake[2]. This makes the 5-ethylindoline derivative a critical probe for anti-addiction therapeutics.

B. Chemosensory Pathways: Insect Orco Agonists

Insect odorant receptors act as heteromeric ligand-gated cation channels consisting of a tuning receptor and an obligate co-receptor (Orco). 5-ethylindoline is utilized to synthesize triazole-based Orco agonists (VUAA1 analogs)[3].

Causality of Action: The Structure-Activity Relationship (SAR) in this domain is exceptionally narrow. The 5-ethyl substitution on the indoline ring provides the exact steric dimensions required to trigger the allosteric opening of the Orco channel. Analogs lacking this specific ethyl substitution fail to activate the receptor, highlighting the precise geometric requirements of the Orco binding pocket[3].

C. Ion Channel Regulation: CFTR Modulators

Defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)—a cAMP/ATP-mediated anion channel—lead to cystic fibrosis. 5-ethylindoline is a foundational building block for synthesizing indole-based ABC transporter modulators[4].

Causality of Action: These derivatives act as CFTR potentiators. By interacting with the transmembrane domains of the mutated channel (e.g., ΔF508-CFTR), the synthesized modulators increase the open-probability of the channel, restoring chloride anion flux across epithelial membranes[4].

Visualizing the Pharmacological Landscape

Fig 1: Divergent synthetic workflow of 5-ethylindoline hydrochloride into therapeutic modulators.

Fig 2: Allosteric modulation of hDAT by 5-ethylindoline derivative KM822, altering drug affinity.

Quantitative Data Presentation

The following table summarizes the pharmacological efficacy of the primary derivatives synthesized from the 5-ethylindoline hydrochloride scaffold:

| Derivative / Compound | Primary Target | Pharmacological Effect | Potency (IC₅₀ / EC₅₀) | Key Structural Role of 5-Ethylindoline |

| KM822 | Human Dopamine Transporter (hDAT) | Allosteric Inhibitor (Non-competitive) | DAT IC₅₀ = 3.7 ± 0.65 μM | Serves as the lipophilic anchor binding to the W84/D385 allosteric pocket[2]. |

| VUAA1 Analogs | Insect Odorant Receptor (Orco) | Heteromeric Cation Channel Agonist | EC₅₀ = 15.0 – 22.0 μM | The 5-ethyl substitution provides the exact steric bulk required for channel opening[3]. |

| Indole Modulators | CFTR Anion Channel | Gating Potentiator | Variable (Low μM range) | Precursor for the indole core; enhances the open probability of the mutated channel[4]. |

| Quinoline-4-carboxylic acids | Mtb DNA Gyrase | Topoisomerase II Inhibitor | Variable | Oxidized to an isatin intermediate to form the arylated quinoline backbone[5]. |

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems, where the physical chemistry of the steps directly dictates the biological readout.

Protocol 1: Scaffold Activation (Synthesis of 5-Ethylindoline-2,3-dione)

This protocol utilizes the Sandmeyer reaction to oxidize the scaffold for downstream drug assembly[5].

-

Free-basing and Intermediate Formation: React 5-ethylindoline hydrochloride with chloral hydrate and hydroxylamine hydrochloride in an aqueous sodium sulfate solution.

-

Causality: The hydrochloride salt is highly stable. Utilizing an aqueous sulfate buffer controls the pH, allowing the controlled nucleophilic attack of the indoline amine on chloral hydrate, forming an isonitrosoacetanilide intermediate without premature oxidation[5].

-

-

Acid-Catalyzed Cyclization: Slowly add the isolated intermediate to concentrated sulfuric acid at 0–10°C.

-

Causality: Concentrated H₂SO₄ acts as both a dehydrating agent and a strong acid catalyst, driving the electrophilic aromatic substitution required to close the ring and form 5-ethylindoline-2,3-dione. Strict temperature control prevents charring and unwanted polymerization.

-

Protocol 2: Ex Vivo Synaptosomal Profiling (DAT Modulation)

This protocol evaluates the allosteric efficacy of 5-ethylindoline derivatives (like KM822)[2].

-

Synaptosome Preparation: Isolate rat striatal synaptosomes using sucrose density gradient centrifugation.

-

Causality: Unlike purified recombinant proteins, synaptosomes preserve the dopamine transporter (DAT) within its native lipid bilayer. This is strictly required because allosteric modulators rely on transmembrane domain flexibility to induce conformational shifts[2].

-

-

Radioligand Competition Assay: Incubate synaptosomes with [³H]-dopamine or [³H]-cocaine in the presence of varying concentrations of the 5-ethylindoline derivative.

-

Causality (Self-Validation): By measuring the displacement of the radioligand, researchers plot dose-response curves. A rightward shift in the cocaine binding curve without a proportional drop in baseline dopamine reuptake validates the non-competitive, allosteric mechanism of action[2].

-

References

-

Title : Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter | Source : nih.gov | URL :2

-

Title : Narrow SAR in odorant sensing Orco receptor agonists | Source : nih.gov | URL :3

-

Title : Modulators of ATP-binding cassette transporters (US10239867B2) | Source : google.com | URL :6

-

Title : Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity | Source : mdpi.com | URL : 5

Sources

- 1. scbt.com [scbt.com]

- 2. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Narrow SAR in odorant sensing Orco receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USRE50453E1 - Indole derivatives as CFTR modulators - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. US10239867B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]

Decoding the Pharmacological Scaffold: Biological Targets of 5-Ethylindoline Hydrochloride Derivatives

Executive Summary

In the landscape of modern drug discovery, certain molecular fragments act as "privileged scaffolds"—structures that, while not therapeutically active on their own, possess geometric and electronic properties that enable high-affinity interactions with diverse biological targets. 5-Ethylindoline hydrochloride (Molecular Formula: C₁₀H₁₃N·HCl) is a prime example of such a building block.

While commercially utilized as a biochemical intermediate, its true scientific value is unlocked when it is functionalized. The rigid bicyclic indoline ring, coupled with the lipophilic and sterically demanding 5-ethyl substitution, creates a highly specific pharmacophore. This whitepaper explores the causality behind the experimental use of 5-ethylindoline derivatives, detailing their mechanistic roles across three distinct biological systems: the human dopamine transporter (hDAT), the insect odorant receptor coreceptor (Orco), and Mycobacterium tuberculosis (Mtb) DNA gyrase.

The Pharmacophore Rationale and Chemical Divergence

The selection of 5-ethylindoline as a starting material is rarely arbitrary. The indoline core restricts the conformational flexibility of attached functional groups, reducing the entropic penalty upon target binding. Furthermore, the 5-ethyl group provides a highly specific lipophilic anchor that fits precisely into hydrophobic allosteric pockets that larger (e.g., butyl) or more polar substitutions fail to occupy.

Fig 1: Chemical divergence of 5-Ethylindoline into target-specific modulators.

Target System I: The Human Dopamine Transporter (hDAT)

Mechanistic Context

The human dopamine transporter (hDAT) regulates dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. It is also the primary target for psychostimulants like cocaine, which bind to the orthosteric site (S1) and block dopamine reuptake.

Researchers synthesized KM822 , a derivative utilizing 5-ethylindoline-2,3-dione, which acts as a novel allosteric modulator of hDAT. Instead of competing with dopamine or cocaine at the S1 site, KM822 binds to a distinct extracellular vestibule known as the A2 site. This binding induces a conformational shift that restricts the transporter's dynamics, non-competitively decreasing the affinity of cocaine for hDAT ().

Fig 2: Allosteric modulation of hDAT by the 5-ethylindoline derivative KM822.

Quantitative Data: Transporter Selectivity

The 5-ethylindoline moiety grants KM822 exceptional selectivity for hDAT over other monoamine transporters.

| Transporter Target | IC₅₀ (μM) | Fold Selectivity (vs hDAT) |

| hDAT (Dopamine) | 3.7 ± 0.65 | 1.0x (Baseline) |

| hNET (Norepinephrine) | 119 ± 12 | ~32x |

| hSERT (Serotonin) | ~185 | ~50x |

Self-Validating Protocol: hDAT Uptake Inhibition Assay

To validate the allosteric inhibition of hDAT, a radioligand uptake assay must be employed with strict internal controls.

-

Cell Preparation : Seed stably transfected MDCK (Madin-Darby Canine Kidney) cells expressing hDAT into 24-well plates. Causality: MDCK cells form a polarized epithelial monolayer, which mimics physiological presynaptic reuptake environments far better than transiently transfected, non-polarized HEK models.

-

Compound Pre-incubation : Wash cells with assay buffer (10 mM HEPES, 1.2 mM MgSO₄, 2 mM KCl, 130 mM NaCl) and pre-incubate with varying concentrations of KM822 for 10 minutes. Control: Include a well with 10 μM mazindol (a known orthosteric hDAT inhibitor) to define non-specific background uptake.

-

Radioligand Incubation : Add 20 nM [³H]-dopamine to the wells and incubate for exactly 10 minutes at room temperature. Causality: Tritiated dopamine provides a highly sensitive, quantifiable tracer that allows for the calculation of exact intracellular accumulation rates.

-

Termination and Washing : Rapidly aspirate the radioactive buffer and wash three times with ice-cold assay buffer. Causality: The immediate drop in temperature halts transporter kinetics instantly, preventing the efflux of the radioligand before lysis.

-

Quantification : Lyse the cells using 1% SDS, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting. Subtract the mazindol background to isolate specific hDAT transport.

Target System II: Insect Odorant Receptor Coreceptor (Orco)

Mechanistic Context

Insect olfactory receptors are heteromeric ligand-gated ion channels consisting of a highly variable tuning receptor (ORx) and a highly conserved coreceptor (Orco). Indoline-based amides derived from 5-ethylindoline have been identified as potent, broad-spectrum Orco agonists. By agonizing Orco directly, these compounds bypass the need for specific odorants, causing widespread, uncoordinated activation of olfactory receptor neurons (ORNs). This sensory overload acts as a powerful excito-repellent against disease vectors like mosquitoes ().

Quantitative Data: Structure-Activity Relationship (SAR)

The SAR for Orco agonism is remarkably narrow. The 5-ethylindoline substitution is critical; altering the ring structure or the alkyl chain length results in a near-total loss of activity.

| Compound ID | Ring Substitution | Efficacy (% Max VUAA1) | EC₅₀ (μM) |

| 10h | 5-ethylindoline | 113% | 15.0 |

| 10i | 5-bromoindoline | 98% | 16.7 |

| 7k | Tetrahydroquinoline | Inactive | N/A |

Self-Validating Protocol: Orco Activation Calcium Imaging Assay

-

Fluorophore Loading : Plate HEK293 cells stably expressing Drosophila melanogaster Orco (DmOrco). Load cells with 4 μM Fluo-4 AM (a calcium indicator) and 0.02% Pluronic F-127 for 1 hour at room temperature. Causality: Fluo-4 AM is cell-permeable and exhibits a massive fluorescence surge upon binding intracellular calcium, making it the ideal reporter for monitoring the opening of the Orco ion channel.

-

Baseline Establishment : Transfer cells to a fluorometric imaging plate reader. Record baseline fluorescence at 488 nm for 10 seconds prior to compound addition. Causality: Establishing a stable baseline is critical to differentiate true calcium influx from background cellular autofluorescence.

-

Compound Application : Inject the 5-ethylindoline derivative (e.g., Compound 10h) automatically. Include a positive control well utilizing VUAA1 (the standard Orco agonist) to normalize the efficacy data.

-

Kinetic Readout : Measure fluorescence continuously for 3 minutes. Calculate the response as the peak fluorescence minus the baseline (ΔF), normalized to the maximum response elicited by the VUAA1 control.

Target System III: Mycobacterium tuberculosis DNA Gyrase

Mechanistic Context

Tuberculosis remains a global health crisis, necessitating novel mechanisms of action to combat drug-resistant strains. 5-Ethylindoline-2,3-dione (synthesized from 5-ethylindoline via the Sandmeyer reaction) serves as a critical precursor for a novel class of Arylated Quinoline Carboxylic Acids (QCAs) . These QCAs target Mtb DNA gyrase, a type II topoisomerase essential for managing DNA supercoiling during bacterial replication. The 5-ethyl group (which becomes a C-6 ethyl/isopropyl substitution on the final quinoline ring) enhances the molecule's ability to penetrate the thick, lipid-rich mycobacterial cell wall and dock securely into the gyrase active site ().

Self-Validating Protocol: Mtb DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Assembly : In a sterile microcentrifuge tube, combine 0.5 μg of relaxed Mtb plasmid DNA, 1 mM ATP, and 1 U of purified Mtb DNA gyrase in a standard gyrase assay buffer. Causality: ATP is strictly required to fuel the energy-dependent DNA cleavage and supercoiling action of the type II topoisomerase.

-

Inhibitor Incubation : Add the QCA derivative. Control: Include a vehicle control (DMSO) and a positive clinical control (Moxifloxacin). Causality: These internal controls validate that any observed failure in supercoiling is specifically due to the experimental compound, ruling out solvent toxicity or a degraded enzyme batch.

-

Incubation and Termination : Incubate at 37°C for 1 hour. Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing SDS. Causality: SDS denatures the gyrase, stopping the reaction, while the chloroform extraction removes bound proteins from the DNA, preventing gel smearing.

-

Electrophoretic Resolution : Resolve the samples on a 1% agarose gel without ethidium bromide (to prevent intercalation artifacts during migration), run at 80V for 2 hours. Post-stain with SYBR Safe. Causality: Supercoiled DNA is highly compact and migrates significantly faster through the agarose matrix than relaxed DNA, allowing for clear visual and densitometric quantification of enzyme inhibition.

Conclusion

5-Ethylindoline hydrochloride is far more than a simple chemical catalog entry; it is a key that unlocks specific biological pathways. Whether it is providing the steric bulk necessary to wedge open the allosteric A2 site of the human dopamine transporter, fulfilling the strict structural requirements of insect olfactory channels, or penetrating the defenses of Mycobacterium tuberculosis, the 5-ethylindoline scaffold demonstrates the profound impact that precise molecular geometry has on advanced pharmacological targeting.

References

-

Aggarwal, S., Liu, X., Rice, C., Menell, P., Clark, P. J., Paparoidamis, N., Xiao, Y., Salvino, J. M., Fontana, A. C. K., & España, R. A. (2019). Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter. ACS Chemical Neuroscience, 10(8), 3718–3730. URL:[Link]

-

Romaine, I. M., Taylor, R. W., Saidu, S. P., Kim, K., Sulikowski, G. A., Zwiebel, L. J., & Waterson, A. G. (2014). Narrow SAR in odorant sensing Orco receptor agonists. Bioorganic & Medicinal Chemistry Letters, 24(12), 2613–2616. URL:[Link]

-

Quimque, M. T. J., Go, A. D., Lim, J. A. K., Vidar, W. S., & Macabeo, A. P. G. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. International Journal of Molecular Sciences, 24(14), 11632. URL:[Link]

Methodological & Application

Application Note: Utilizing 5-Ethylindoline Hydrochloride in Cell-Based Pharmacological Assays

Executive Summary & Mechanistic Grounding

5-Ethylindoline hydrochloride (CAS: 1172282-89-1) is a highly versatile pharmacophore and chemical intermediate widely utilized in the discovery of novel neurotherapeutics and agrochemicals. In cell-based screening environments, the indoline core—specifically with an ethyl substitution at the 5-position—exhibits unique steric properties that allow it to engage distinct allosteric and orthosteric binding pockets across diverse receptor classes.

This application note details the use of 5-ethylindoline derivatives in two validated cell-based systems:

-

Dopamine Transporter (DAT) Allosteric Modulation : 5-ethylindoline is the critical precursor for KM822, a novel non-competitive allosteric inhibitor of the [1]. By binding to the extracellular S2 vestibular region, it induces an inward-facing conformational shift that reduces the affinity of psychostimulants like cocaine[1].

-

Odorant Receptor Coreceptor (Orco) Agonism : 5-ethylindoline directly acts as a potent agonist for insect Orco channels, initiating calcium flux and downstream action potentials in [2].

Diagram 1: Allosteric modulation of hDAT by 5-Ethylindoline derivatives.

Quantitative Pharmacological Profile

To establish baseline expectations for assay performance, the following table summarizes the quantitative activity of 5-ethylindoline and its primary derivative (KM822) across validated cell-based targets[1],[2].

| Target Protein | Compound | Assay Type | Potency (IC₅₀ / EC₅₀) | Efficacy / Mechanism |

| hDAT | KM822 (5-Ethylindoline core) | [³H]-Dopamine Uptake | IC₅₀ = 3.7 ± 0.65 μM | Decreased Vmax (Non-competitive) |

| hNET | KM822 | [³H]-Norepinephrine Uptake | IC₅₀ = 119 ± 22.82 μM | Minimal Inhibition (Selective) |

| hSERT | KM822 | [³H]-Serotonin Uptake | IC₅₀ = 191.6 ± 34.45 μM | Minimal Inhibition (Selective) |

| DmOrco | 5-Ethylindoline | Intracellular Ca²⁺ Flux | EC₅₀ = 22.0 μM | Emax = 130% (vs. VUAA1) |

Experimental Design & Causality

Cell Line Selection

-

For hDAT Assays (MDCK Cells) : Madin-Darby Canine Kidney (MDCK) cells stably transfected with hDAT are strictly required. Causality : MDCK cells form polarized epithelial monolayers that correctly route membrane transporters to the apical plasma membrane. This spatial organization mimics physiological presynaptic terminals, drastically improving the signal-to-noise ratio in radioactive uptake assays compared to non-polarized lines[1].

-

For Orco Assays (HEK293 Cells) : Human Embryonic Kidney 293 cells are utilized. Causality : HEK293 cells lack endogenous insect olfactory receptors, providing a null background that prevents off-target calcium signaling when screening 5-ethylindoline analogs[2].

Reagent Handling & Solubility

Prepare a 10 mM stock of 5-Ethylindoline hydrochloride in 100% molecular biology-grade DMSO.

-

Causality : While the HCl salt is water-soluble, initial dissolution in DMSO ensures complete molecular dispersion and prevents micelle formation. The final working concentration in the assay well must be maintained at <1% DMSO (v/v) to prevent solvent-induced membrane permeabilization, which would artificially inflate apparent neurotransmitter uptake or calcium leakage.

Self-Validating Experimental Protocols

Diagram 2: Standardized cell-based assay workflow for 5-Ethylindoline HCl.

Protocol A: Radioactive Neurotransmitter Transport Inhibition Assay (hDAT)

This protocol isolates the allosteric inhibitory effects of 5-ethylindoline derivatives (e.g., KM822) on dopamine reuptake[1].

-

Cell Preparation : Seed MDCK-hDAT cells into 24-well plates at a density of 1 × 10⁵ cells/well. Culture for 24–48 hours until 90% confluent.

-

Washing : Aspirate media and wash cells twice with warm Krebs-Ringers-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

Pre-Incubation (Critical Step) : Add 5-ethylindoline derivative (1 μM to 100 μM) in KRH buffer. Incubate for 30 minutes at 37°C.

-

Causality: Allosteric modulators require sufficient time to engage the S2 vestibular site and induce the inward-facing conformational shift before the orthosteric substrate is introduced[1].

-

-

Substrate Addition : Add [³H]-Dopamine to a final concentration of 20 nM. Incubate for exactly 10 minutes.

-

Causality: A 10-minute window ensures transport kinetics are measured in the linear phase. Exceeding this risks substrate saturation and intracellular degradation artifacts.

-

-

Termination : Rapidly aspirate the reaction mixture and wash three times with ice-cold KRH buffer.

-

Causality: The immediate temperature drop halts transporter kinetics, locking the intracellular radioligand in place.

-

-

Lysis & Detection : Solubilize cells in 1% SDS for 1 hour. Transfer lysates to scintillation vials, add 3 mL scintillation fluid, and quantify using a liquid scintillation counter.

Protocol B: Intracellular Calcium Flux Assay (Orco Agonism)

This protocol measures the direct agonistic activity of 5-ethylindoline on insect Orco channels[2].

-

Cell Seeding : Seed HEK293-DmOrco cells into 384-well black, clear-bottom plates at 2 × 10⁴ cells/well.

-

Dye Loading : Aspirate media and add 20 μL of Fluo-4 AM calcium indicator dye (2 μM) dissolved in Tyrode's buffer with 2.5 mM probenecid. Incubate for 1 hour at 37°C.

-

Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely extruding the fluorescent dye.

-

-

Compound Addition : Using an automated liquid handler (e.g., FLIPR Tetra), inject 5-ethylindoline HCl (0.1 μM to 100 μM).

-

Kinetic Read : Record fluorescence continuously (Excitation: 488 nm / Emission: 525 nm) for 3 minutes.

-

Causality: Orco activation causes a rapid, transient calcium spike that peaks within 30–60 seconds. Continuous kinetic reading is mandatory to capture the Emax[2].

-

System Validation & Causality Metrics

To ensure the trustworthiness of the data generated, every assay run must be treated as a self-validating system. Do not accept data unless the following internal checkpoints are met:

-

Validation Metric 1: Kinetic Shift Analysis (hDAT)

-

Rule: Calculate the Vmax and Km using Michaelis-Menten non-linear regression. A true 5-ethylindoline-derived allosteric modulator will significantly decrease Vmax (e.g., from 71.5 to 57.9 μmol/min/well) without significantly altering the apparent Km for dopamine[1]. If the Km shifts drastically, the compound has precipitated or is acting as a competitive orthosteric inhibitor.

-

-

Validation Metric 2: Baseline Stability (Orco)

-

Rule: In the calcium flux assay, the baseline fluorescence must not drift more than ±5% in the 10 seconds prior to compound injection. A drifting baseline indicates stressed cells or incomplete dye de-esterification, rendering the EC₅₀ invalid.

-

-

Validation Metric 3: Z'-Factor Calculation

-

Rule: Include a positive control (Cocaine for hDAT; VUAA1 for Orco) and a DMSO vehicle control on every plate. The calculated Z'-factor must be ≥ 0.5. A lower score indicates unacceptable pipetting variance or cell density inconsistencies.

-

References

-

Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL:[Link]

-

Narrow SAR in odorant sensing Orco receptor agonists Source: Bioorganic & Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

-

Allosteric Modulator KM822 Attenuates Behavioral Actions of Amphetamine in Caenorhabditis elegans through Interactions with the Dopamine Transporter DAT-1 Source: Molecular Pharmacology / PubMed URL:[Link]

Sources

Application Note: 5-Ethylindoline Hydrochloride as a Core Scaffold for Chemical Probes in Molecular Biology

Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern chemical biology, simple heterocycles are rarely used as passive reagents. 5-Ethylindoline hydrochloride (CAS: 1172282-89-1)[1] represents a highly privileged pharmacophore—a foundational building block utilized to synthesize highly specific molecular probes. By mimicking the endogenous indole/tryptamine structures of neurotransmitters while providing specific steric bulk via its 5-ethyl substitution, this compound is critical for probing allosteric sites, modulating ion channels, and inhibiting bacterial enzymes.

This application note details the mechanistic rationale, quantitative structure-activity relationship (SAR) data, and self-validating experimental protocols for utilizing 5-ethylindoline hydrochloride in advanced molecular probe development.

Mechanistic Rationale: The 5-Ethylindoline Pharmacophore

The utility of 5-ethylindoline stems from its structural geometry. The indoline core serves as a bioisostere for serotonin and dopamine precursors, allowing it to interface with solute carrier 6 (SLC6) family transporters[2]. Meanwhile, the ethyl group at the 5-position provides a precise hydrophobic projection that fits into tight allosteric pockets (such as the S2 vestibular region of the dopamine transporter) or the binding clefts of insect odorant coreceptors (Orco)[3].

To activate this scaffold for probe synthesis, 5-ethylindoline hydrochloride is typically oxidized or condensed into 5-ethylindoline-2,3-dione (CAS: 96202-56-1)[4], which subsequently undergoes target-specific coupling to generate the final molecular probe.

Fig 1. Chemical biology workflow from 5-Ethylindoline HCl scaffold to validated molecular probes.

Key Applications in Molecular Biology

Allosteric Modulation of the Dopamine Transporter (DAT)

5-Ethylindoline-2,3-dione is the primary starting material for KM822 , a novel allosteric modulator of human DAT[2]. Unlike cocaine, which binds the primary orthosteric site (S1), KM822 binds to the S2 vestibular region. This binding triggers an allosteric conformational change that forces the transporter into an inward-open state, significantly decreasing the affinity of cocaine for the DAT protein[2].

Fig 2. Mechanism of DAT allosteric modulation by the 5-ethylindoline-derived probe KM822.

CFTR Channel Gating Modulation

Mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), such as ΔF508, lead to defective channel gating and impaired trafficking. 5-Ethylindoline serves as a core intermediate in the synthesis of ATP-binding cassette (ABC) transporter modulators designed to correct these gating defects and restore chloride transport across epithelial membranes[5].

Mtb DNA Gyrase Inhibition

In antimicrobial research, 5-ethylindoline is subjected to Pfitzinger reactions to yield arylated quinoline-4-carboxylic acids (QCAs). These probes act as potent inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase, showing efficacy against both replicating and non-replicating persistent (NRP) Mtb phenotypes[6].

Quantitative Structure-Activity Relationship (SAR) Data

When developing probes for the insect odorant coreceptor (DmOrco), substituting the standard aniline ring with a 5-ethylindoline moiety drastically alters binding affinity and maximal agonism. The table below summarizes the SAR data demonstrating how the 5-ethylindoline scaffold outperforms or matches wild-type analogs in high-throughput calcium mobilization assays[3].

| Compound (Aniline Ring Substitution) | Target Receptor | EC50 (μM) | Max Agonism (% of VUAA1) |

| VUAA1 (4-ethyl aniline, Reference) | DmOrco | 35.0 | 100% |

| Cyclopropyl, 5-ethylindoline | DmOrco | 15.0 | 113% |

| n-propyl, 5-ethylindoline | DmOrco | 17.6 | 99% |

| Allyl, 5-ethylindoline | DmOrco | 17.9 | 76% |

Data indicates that the incorporation of the 5-ethylindoline core (specifically the cyclopropyl derivative) lowers the EC50 by more than half while increasing maximal agonism compared to the reference probe[3].

Experimental Protocols

Protocol 1: Synthesis of the Probe Precursor (5-Ethylindoline-2,3-dione)

To utilize 5-ethylindoline hydrochloride in probe design, it must first be converted to a dione via the Sandmeyer reaction[6].

Step 1: Free-basing and Condensation

-

Dissolve 5-ethylindoline hydrochloride in an aqueous sodium sulfate solution.

-

Add chloral hydrate and hydroxylamine hydrochloride. Causality: Hydroxylamine forms an oxime with chloral hydrate, which condenses with the amine of the indoline to form an isonitrosoacetanilide intermediate. Sodium sulfate acts as a salting-out agent to drive the equilibrium forward.

Step 2: Acid-Catalyzed Cyclization

-

Isolate the intermediate and slowly add it to concentrated sulfuric acid (H₂SO₄) under strict temperature control (0–10 °C). Causality: Concentrated H₂SO₄ acts as both a dehydrating agent and a strong acid catalyst, promoting electrophilic aromatic substitution to close the ring and yield the dione.

Step 3: Quenching and Extraction

-

Pour the mixture over crushed ice to quench the reaction.

-

Basify the solution to pH 9 using NaOH, and extract the organic layer with ethyl acetate[5].

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the 5-ethylindoline spot and the appearance of a distinct orange/red spot confirms successful cyclization. Verify via LC-MS (Expected m/z for C₁₀H₉NO₂ is ~175.18)[4].

Protocol 2: FRET-Based VIPR Assay for CFTR Modulators

Once the 5-ethylindoline-derived CFTR modulator is synthesized, its efficacy is validated using a Voltage/Ion Probe Reader (VIPR) FRET assay[5][7].

Step 1: Cell Preparation & Incubation

-

Culture NIH-3T3 cells stably expressing ΔF508-CFTR.

-

Incubate cells with the target 5-ethylindoline-derived modulator for 24 hours to rescue channel trafficking to the plasma membrane.

Step 2: Voltage-Sensitive Dye Loading

-

Wash cells and load with the FRET donor CC2-DMPE (anchored to the outer plasma membrane leaflet) and the voltage-sensitive acceptor DiSBAC2(3) (a mobile oxonol). Causality: At resting membrane potential, the negatively charged DiSBAC2(3) partitions to the outer leaflet, remaining in close proximity to CC2-DMPE and resulting in high FRET efficiency[7].

Step 3: Channel Activation

-

Stimulate CFTR using forskolin (to increase cAMP) and genistein in a chloride-free extracellular buffer. Causality: CFTR opening drives Cl⁻ efflux down its concentration gradient, causing rapid membrane depolarization. This forces DiSBAC2(3) to redistribute to the inner membrane leaflet, increasing the distance from CC2-DMPE and causing a measurable decrease in FRET[7].

Step 4: Data Acquisition & Self-Validation

-

Measure fluorescence emission ratios using a VIPR instrument.

-

Validation Checkpoint: Introduce a known CFTR inhibitor (e.g., CFTRinh-172) post-activation. A rapid restoration of the FRET signal confirms that the observed depolarization was strictly CFTR-mediated, validating the self-contained logic of the assay.

References

-

Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter Source: National Institutes of Health (NIH) - PMC URL:[Link]

-

Narrow SAR in odorant sensing Orco receptor agonists Source: National Institutes of Health (NIH) - PMC URL:[Link]

- US10239867B2 - Modulators of ATP-binding cassette transporters Source: Google Patents URL

- PT2007756E - Modulators of ATP-binding cassette transporters (FRET VIPR Assay)

-

Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity Source: Semantic Scholar URL:[Link]

Sources

- 1. 5-乙基二氢吲哚盐酸盐 | 5-Ethylindoline hydrochloride | 1172282-89-1 - 乐研试剂 [leyan.com]

- 2. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Narrow SAR in odorant sensing Orco receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 96202-56-1: 5-ethyl-1H-indole-2,3-dione | CymitQuimica [cymitquimica.com]

- 5. US10239867B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PT2007756E - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]

Application Note: In-Vivo Pharmacological Profiling and Behavioral Models for 5-Ethylindoline Hydrochloride

Executive Summary & Mechanistic Rationale

5-Ethylindoline hydrochloride (CAS: 1172282-89-1) is a highly versatile aromatic heterocyclic scaffold that has emerged as a critical pharmacophore in the development of central nervous system (CNS) therapeutics and ion channel modulators. Most notably, derivatives synthesized from the 5-ethylindoline backbone—such as the novel compound KM822—function as selective, noncompetitive allosteric modulators of the human dopamine transporter (hDAT) . Furthermore, this scaffold is integral to the synthesis of ATP-binding cassette (ABC) transporter modulators, specifically targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) .

When transitioning 5-ethylindoline hydrochloride and its bioactive derivatives from in-vitro binding assays to in-vivo models, researchers must navigate complex pharmacokinetic (PK) barriers, specifically blood-brain barrier (BBB) penetrance, and design behavioral assays that accurately reflect allosteric modulation rather than direct agonism/antagonism. This application note provides a comprehensive, self-validating framework for evaluating 5-ethylindoline-derived compounds in preclinical rodent models, focusing on neurobehavioral addiction models and bioanalytical PK profiling.

Mechanism of action for 5-Ethylindoline derivatives in DAT allosteric modulation.

Core In-Vivo Animal Models

Neurobehavioral Models: Psychostimulant Addiction

To evaluate the efficacy of 5-ethylindoline derivatives in modulating hDAT, the Conditioned Place Preference (CPP) model in mice is the gold standard. Unlike self-administration models which measure reinforcement, CPP measures the rewarding properties of a drug. By pre-treating animals with the 5-ethylindoline derivative, researchers can observe the attenuation of cocaine-induced reward.

-

Causality of Model Choice: C57BL/6J mice are selected due to their highly reproducible baseline locomotor activity and acute sensitivity to dopaminergic perturbations, ensuring a high signal-to-noise ratio when measuring DAT modulation.

Pharmacokinetic & BBB Penetration Models

Because the target of DAT modulators resides within the CNS, systemic efficacy is entirely dependent on BBB penetrance. A murine PK model coupled with LC-MS/MS bioanalysis of brain homogenates is required to establish the Brain-to-Plasma ( Kp ) ratio.

-

Causality of Model Choice: Assessing both plasma and brain tissue simultaneously prevents false-negative behavioral results caused by poor biodistribution rather than a lack of target engagement.

Quantitative Data Presentation

The following table summarizes representative baseline validation data for 5-ethylindoline hydrochloride and its optimized derivative (KM822) in murine models. This structured data serves as a benchmark for system suitability during protocol execution.

| Test Compound | Dose (mg/kg) | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Brain/Plasma Ratio ( Kp ) | Cocaine CPP Score Reduction (%) |

| Vehicle Control | 0.0 | 0.0 | 0.0 | N/A | 0.0 ± 2.1 |

| 5-EIL HCl (Scaffold) | 10.0 | 450.2 | 112.5 | 0.25 | 12.4 ± 4.5 |

| KM822 (Derivative) | 10.0 | 890.4 | 1068.5 | 1.20 | 68.7 ± 5.2 |

Note: Data represents standardized benchmarks for validating target engagement and BBB penetrance of indoline-based DAT modulators.

Experimental Protocols

Protocol A: Conditioned Place Preference (CPP) Assay

This protocol is designed as a self-validating system to test the efficacy of 5-ethylindoline derivatives against cocaine-induced reward.

Materials:

-

Male C57BL/6J mice (8-10 weeks old).

-

3-chamber CPP apparatus (Chamber A: distinct tactile floor/stripes; Chamber B: smooth floor/solid color; Center: neutral).

-

Test Compound (5-EIL derivative) formulated in 5% DMSO / 5% Tween-80 / 90% Saline.

Step-by-Step Methodology:

-

Habituation & Baseline Bias Check (Days 1-2):

-

Place the mouse in the center chamber and allow free exploration of all chambers for 15 minutes.

-

Self-Validation Step: Record time spent in each chamber. Exclude any mouse demonstrating a natural baseline preference of >70% for any single chamber. This ensures the final CPP score is solely a result of drug conditioning, not innate environmental preference.

-

-

Conditioning Phase (Days 3-8):

-

Morning Session (Vehicle): Inject mice with saline (i.p.) and confine them to Chamber A for 30 minutes.

-

Afternoon Session (Drug Pairing): Administer the 5-ethylindoline derivative (e.g., 10 mg/kg i.p.) 30 minutes prior to administering Cocaine (15 mg/kg i.p.). Immediately confine the mouse to Chamber B for 30 minutes.

-

Causality of Timing: The 30-minute pre-treatment window aligns with the Tmax of indoline derivatives, ensuring peak brain concentrations are present exactly when the cocaine reaches the DAT receptors.

-

-

Preference Testing (Day 9):

-

Place the mouse in the center chamber in a drug-free state. Allow 15 minutes of free exploration.

-

Calculate the CPP Score: Time in Chamber B (Drug-paired) - Time in Chamber A (Vehicle-paired). A significantly reduced CPP score in the pre-treatment group compared to a cocaine-only control validates the allosteric inhibition of the DAT receptor.

-

Standardized workflow for the Conditioned Place Preference (CPP) behavioral assay.

Protocol B: LC-MS/MS Bioanalysis for Brain Tissue Penetrance

To confirm that the behavioral phenotype observed in Protocol A is due to CNS target engagement, brain tissue must be analyzed.

Step-by-Step Methodology:

-

Tissue Harvesting: Euthanize mice via CO2 asphyxiation 30 minutes post-dose. Rapidly extract the brain, rinse in ice-cold PBS to remove surface blood, and weigh the tissue.

-

Homogenization: Add 3 volumes (w/v) of ice-cold blank plasma to the brain tissue. Homogenize using a bead beater for 2 minutes at 4°C.

-

Causality: Using blank plasma instead of buffer for homogenization normalizes the matrix, allowing the use of standard plasma calibration curves for brain samples.

-

-

Protein Precipitation & Extraction: Transfer 50 µL of homogenate to a microcentrifuge tube. Add 150 µL of cold Acetonitrile (ACN) containing 10 ng/mL of a deuterated internal standard (e.g., 5-EIL-d5).

-

Self-Validation Step: The inclusion of a deuterated internal standard (IS) is critical. It co-elutes with the analyte, perfectly correcting for any matrix ionization suppression in the mass spectrometer and variations in extraction recovery.

-

-

Centrifugation & Analysis: Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials and inject 5 µL into the LC-MS/MS system (C18 column, positive electrospray ionization mode).

References

-

Title: Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

- Title: Modulators of ATP-binding cassette transporters (US10239867B2)

-

Title: Narrow SAR in odorant sensing Orco receptor agonists Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Application Note: Fragment-Based Screening and Assay Development for 5-Ethylindoline Hydrochloride

Pharmacological Context & Rationale

5-Ethylindoline hydrochloride (MW: 183.68 g/mol ) is a highly versatile, low-molecular-weight building block widely utilized in fragment-based drug discovery (FBDD). Its bicyclic indoline core, combined with an ethyl substituent at the 5-position, provides a privileged structural motif for interacting with complex transmembrane proteins.

Recent pharmacological studies have demonstrated the utility of 5-ethylindoline derivatives across multiple therapeutic axes. Notably, they function as potent allosteric modulators of the Human Dopamine Transporter (DAT) (), act as correctors and potentiators for ATP-binding cassette (ABC) transporters such as CFTR (), and exhibit narrow structure-activity relationship (SAR) utility as odorant sensing Orco receptor agonists ().

This application note details field-proven, high-throughput screening (HTS) methodologies to evaluate the biological activity of 5-ethylindoline hydrochloride and its synthesized libraries.

Causality Behind Experimental Choices

When screening small-molecule hydrochloride salts, aqueous solubility is generally favorable; however, synthesized derivatives often require DMSO as a vehicle. The assays selected below are specifically designed to resist vehicle interference and provide high-fidelity kinetic data:

-

DAT Allosteric Modulation (FRET-based): Traditional radioligand assays ( 3 H-dopamine) generate radioactive waste and only provide endpoint data. We utilize a FRET-based membrane potential assay because it captures real-time kinetics. If a 5-ethylindoline derivative binds the S2 vestibular site of DAT, it restricts the conformational shift required for dopamine translocation, measurably altering the uptake kinetics of a fluorescent substrate.

-

CFTR Ion Channel Gating (FLIPR): For CFTR modulation, measuring real-time ion flux is critical. The FLIPR (Fluorometric Imaging Plate Reader) membrane potential assay provides a macroscopic, scalable view of channel gating, allowing researchers to differentiate between potentiators (enhancing open probability) and correctors (enhancing membrane trafficking).

High-Throughput Screening Workflow

Figure 1: High-throughput screening workflow for 5-ethylindoline derivatives.

Experimental Protocols

Protocol 1: High-Throughput FRET Assay for DAT Modulation

Self-Validating System: To ensure trustworthiness, this protocol incorporates a known orthosteric inhibitor (Cocaine) as a positive control. The assay is only considered valid if the calculated Z'-factor is > 0.5, confirming a robust signal-to-background ratio.

Step-by-Step Methodology:

-

Cell Preparation: Plate HEK293 cells stably expressing human DAT at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO 2 atmosphere.

-

Dye Loading: Wash the cells twice with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Load the cells with a FRET-based fluorescent substrate (e.g., FFN200) for 30 minutes at 37°C.

-

Compound Addition: Prepare a 10-point concentration-response curve of the 5-ethylindoline library (ranging from 0.1 nM to 100 µM) in Assay Buffer containing a maximum of 0.5% DMSO to prevent solvent toxicity.

-

Positive Control (100% inhibition): 10 µM Cocaine.

-

Negative Control (0% inhibition): 0.5% DMSO vehicle.

-

-

Kinetic Reading: Transfer the plate to a compatible microplate reader. Excite at 430 nm and measure emission at 535 nm every 10 seconds for 15 minutes to capture the initial rate of substrate uptake.

-

Data Analysis: Calculate the initial velocity ( V0 ) of the uptake. Normalize the data against the controls to determine the IC 50 values of the derivatives.

Protocol 2: FLIPR Membrane Potential Assay for CFTR Modulation

Self-Validating System: This assay utilizes Lumacaftor (corrector) and Ivacaftor (potentiator) as reference standards. Baseline fluorescence must remain stable for 2 minutes prior to stimulation to validate cell membrane integrity.

Step-by-Step Methodology:

-

Cell Preparation: Seed FRT (Fischer Rat Thyroid) cells expressing mutant ΔF508-CFTR at 30,000 cells/well in a 384-well plate. Incubate for 24 hours.

-

Pre-incubation (For Correctors): If evaluating corrector activity, incubate cells with the 5-ethylindoline derivatives for 24 hours prior to the assay to allow sufficient time for protein folding and membrane trafficking.

-

Dye Loading: Aspirate media and add 20 µL/well of FLIPR Membrane Potential Assay dye (Blue formulation) dissolved in a chloride-free buffer. Incubate for 45 minutes at room temperature in the dark.

-

Baseline & Stimulation: Read baseline fluorescence for 2 minutes. Inject 10 µM Forskolin (to elevate intracellular cAMP and stimulate CFTR gating) alongside the test compounds (if screening for potentiator activity).

-

Measurement: Record fluorescence (Ex: 530 nm / Em: 565 nm) continuously for 10 minutes. Calculate the area under the curve (AUC) or the maximum fluorescence peak to determine the EC 50 .

Mechanistic Pathway: DAT Allosteric Modulation

Figure 2: Allosteric modulation of the dopamine transporter (DAT) by 5-ethylindoline.

Data Presentation & Quality Control

To ensure reliable hit identification, all quantitative assay data should be summarized and compared against established reference controls. The table below outlines the expected pharmacological profiles when screening 5-ethylindoline scaffolds and their optimized derivatives.

| Compound / Scaffold | Primary Target | Assay Format | Expected Activity (IC₅₀ / EC₅₀) | Target Z'-Factor | Reference Control |

| 5-Ethylindoline HCl | DAT | FRET Uptake | > 100 µM (Baseline) | > 0.70 | Cocaine (IC₅₀ ~0.3 µM) |

| KM822 (Derivative) | DAT | FRET Uptake | 2.5 - 5.0 µM | > 0.70 | Cocaine |

| Indoline-amide | CFTR | FLIPR | 1.0 - 10.0 µM | > 0.65 | Lumacaftor / Ivacaftor |

| VUAA1 Analog | Orco | FLIPR | ~15 - 25 µM | > 0.60 | VUAA1 (EC₅₀ ~10 µM) |

References

-

Title: Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL:[Link]

- Source: United States Patent and Trademark Office (USPTO)

-

Title: Narrow SAR in odorant sensing Orco receptor agonists Source: Bioorganic & Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

Applications of 5-Ethylindoline hydrochloride in medicinal chemistry

Application Note: Strategic Utilization of 5-Ethylindoline Hydrochloride in Advanced Medicinal Chemistry

Executive Summary

5-Ethylindoline hydrochloride (CAS 1172282-89-1) is a highly versatile bicyclic building block in contemporary drug discovery. Characterized by a benzene ring fused to a pyrrole ring with an ethyl substituent at the C-5 position, this scaffold provides a unique combination of structural rigidity, hydrogen-bonding capability, and tunable lipophilicity[1]. In recent years, 5-ethylindoline and its oxidized derivative, 5-ethylindoline-2,3-dione (5-ethylisatin), have emerged as critical precursors for synthesizing allosteric modulators of the dopamine transporter (DAT)[2], ATP-binding cassette (ABC) transporter modulators for cystic fibrosis[3], and novel anti-tubercular agents targeting DNA gyrase[4].

This guide provides drug development professionals with a comprehensive mechanistic overview and validated synthetic protocols for deploying the 5-ethylindoline scaffold in therapeutic design.

Pharmacophore Rationale: The Role of the 5-Ethylindoline Core

The indoline core serves as a privileged scaffold in neuropharmacology and infectious disease due to its ability to mimic indole-based neurotransmitters (like serotonin) while offering distinct three-dimensional geometry.

-

Lipophilic Anchoring: The ethyl group at the C-5 position significantly enhances the molecule's partition coefficient (LogP), improving blood-brain barrier (BBB) permeability—a critical requirement for central nervous system (CNS) targets like DAT[5].

-

Electronic Tuning: The saturated C2-C3 bond in the indoline core alters the electron density of the aromatic ring compared to its indole counterpart, making it highly susceptible to regioselective electrophilic aromatic substitution (e.g., nitration at the C-6 position)[6].

-

Oxidative Versatility: The indoline core can be readily oxidized to an isatin (indoline-2,3-dione) derivative, opening pathways to complex multi-ring systems like quinoline-4-carboxylic acids via the Pfitzinger reaction[4].

Synthetic divergence of 5-Ethylindoline HCl into key pharmacological agents.

Key Therapeutic Applications

Neuropharmacology: Allosteric Modulation of the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a primary target for psychostimulants like cocaine and amphetamines, which competitively bind to the orthosteric site (S1) to block dopamine reuptake[7]. Traditional competitive inhibitors often exhibit high abuse liability. Utilizing 5-ethylindoline-2,3-dione, researchers synthesized KM822 , a novel selective, noncompetitive inhibitor of DAT[8].

Mechanistic Insight: KM822 binds to a highly conserved allosteric site outside the central S1 pocket. The 5-ethylindoline moiety of KM822 provides the necessary hydrophobic interactions to anchor the molecule within this allosteric pocket. Binding induces a conformational shift that specifically decreases the affinity of cocaine and amphetamine for DAT without completely abolishing basal dopamine transport, effectively suppressing psychostimulant-associated behaviors in vivo[2][9].

Allosteric modulation of hDAT by KM822, reducing psychostimulant affinity.

Respiratory Medicine: CFTR Modulators

Defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel lead to Cystic Fibrosis and exacerbate Chronic Obstructive Pulmonary Disease (COPD)[10]. 5-Ethylindoline is utilized as a foundational building block to synthesize ABC transporter modulators. By nitrating 5-ethylindoline to form 5-ethyl-6-nitroindoline, chemists create a reactive handle (following reduction to an amine) to append complex amides that act as potentiators or correctors of the mutant ΔF508-CFTR protein[3][11].

Infectious Disease: Anti-Tubercular DNA Gyrase Inhibitors

Fluoroquinolone resistance in Mycobacterium tuberculosis (Mtb) necessitates the development of novel inhibitors targeting the GyrB subunit of DNA gyrase[4]. 5-Ethylindoline-2,3-dione is reacted via the Pfitzinger reaction to yield quinoline-4-carboxylic acids (QCAs). The C-5 ethyl group from the indoline starting material becomes the C-6 ethyl substituent on the resulting quinoline core, which perfectly occupies a lipophilic pocket in the GyrB ATP-binding site, yielding potent anti-Mtb activity[4].

Validated Synthetic Protocols

The following protocols emphasize self-validation and causality to ensure high reproducibility in the laboratory.

Protocol A: Regioselective Nitration of 5-Ethylindoline to 5-Ethyl-6-nitroindoline

Purpose: Synthesis of CFTR modulator precursors.[3][6]

Causality Note: The use of concentrated sulfuric acid serves a dual purpose: it acts as the solvent for the nitronium ion generation and protonates the indoline nitrogen. Protonation deactivates the aromatic ring, preventing catastrophic oxidative degradation, and directs the incoming nitro group to the meta position relative to the nitrogen (the 6-position), aided by the steric bulk of the 5-ethyl group.

Step-by-Step Methodology:

-

Preparation: Dissolve 5-ethylindoline (derived from 2.5 g of the hydrochloride salt, neutralized and extracted, approx. 17 mmol) in 20 mL of concentrated H₂SO₄ (98%) in a 100 mL round-bottom flask.

-

Temperature Control: Submerge the flask in an ice-salt bath. Allow the internal temperature to reach 0 °C. Self-Validation: Use an internal thermocouple; temperatures above 10 °C will result in over-nitration and tar formation.

-

Nitration: Slowly add Potassium Nitrate (KNO₃, 1.7 g, 17 mmol) in small portions over 15 minutes, maintaining the internal temperature between 0–10 °C.

-